N-(Furan-2-ylmethyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy)acetamide
Description
WAY-630363 is a chemical compound known for its role as a Casein kinase 1δ inhibitor . Casein kinase 1δ is an enzyme that plays a crucial role in various cellular processes, including circadian rhythm regulation, DNA repair, and cell division. Inhibitors like WAY-630363 are valuable tools in scientific research for studying these processes and potentially developing therapeutic applications.
Properties
Molecular Formula |
C19H15N3O3S |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C19H15N3O3S/c23-16(20-9-14-7-4-8-24-14)10-25-18-17-15(13-5-2-1-3-6-13)11-26-19(17)22-12-21-18/h1-8,11-12H,9-10H2,(H,20,23) |
InChI Key |
IBMFPIUTIMWWDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for WAY-630363 are not widely documented in publicly available sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
WAY-630363 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-630363 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Casein kinase 1δ and its effects on various chemical pathways.
Biology: Employed in research to understand the role of Casein kinase 1δ in cellular processes such as circadian rhythm regulation and DNA repair.
Medicine: Investigated for its potential therapeutic applications in diseases where Casein kinase 1δ is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting Casein kinase 1δ.
Mechanism of Action
WAY-630363 exerts its effects by inhibiting the activity of Casein kinase 1δ. This enzyme is involved in phosphorylating various substrates, which in turn regulate multiple cellular processes. By inhibiting Casein kinase 1δ, WAY-630363 can modulate these processes, providing insights into their mechanisms and potential therapeutic targets .
Comparison with Similar Compounds
WAY-630363 is unique in its specific inhibition of Casein kinase 1δ. Similar compounds include other Casein kinase inhibitors, such as:
IC261: Another Casein kinase 1δ inhibitor with different chemical properties and potency.
PF-670462: A selective inhibitor of Casein kinase 1δ and 1ε, used in circadian rhythm studies.
These compounds share the common feature of inhibiting Casein kinase enzymes but differ in their specificity, potency, and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
